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Compound of Interest

Compound Name: AZD-7295

A Note on AZD-7295: Initial research indicates that AZD-7295 was investigated as an inhibitor
of the Hepatitis C Virus (HCV) NS5A protein. Its development appears to have been
discontinued, with clinical trials conducted primarily in healthy subjects around 2008-2010. In
contrast, AstraZeneca's AZD7442 (a combination of the monoclonal antibodies tixagevimab
and cilgavimab) has been the subject of extensive recent research for its antiviral activity
against SARS-CoV-2, the virus that causes COVID-19. Given the contemporary relevance and
available data, these application notes will focus on the techniques used to assess the antiviral
activity of AZD7442,

Introduction to AZD7442

AZD7442 is a combination of two long-acting monoclonal antibodies (mAbs), tixagevimab
(AZD8895) and cilgavimab (AZD1061).[1][2] These antibodies were derived from B-cells of
convalescent patients who had recovered from COVID-19.[3] The antibodies have been
engineered with a YTE modification (M257Y/S259T/T261E) to extend their half-life and a triple
modification (TM) to reduce Fc effector function, which mitigates the risk of antibody-dependent
enhancement of disease.[4] AZD7442 targets the spike glycoprotein of the SARS-CoV-2 virus,
preventing its entry into host cells.[5]

Mechanism of Action
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Tixagevimab and cilgavimab are recombinant human IgG1k monoclonal antibodies that bind to
distinct, non-overlapping epitopes on the receptor-binding domain (RBD) of the SARS-CoV-2
spike protein.[1][4] This simultaneous binding blocks the interaction of the spike protein with the
human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for
the virus into human cells.[6][7] By inhibiting viral attachment and entry, AZD7442 effectively
neutralizes the virus.[5]
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Figure 1: Mechanism of action of AZD7442 in neutralizing SARS-CoV-2.
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In Vitro Antiviral Activity Assessment

A variety of in vitro assays are employed to determine the neutralizing potency of AZD7442
against different SARS-CoV-2 variants.

Pseudovirus Neutralization Assay

This is a common method to safely assess the neutralizing capability of antibodies against
different viral spike proteins without using the live virus.

Protocol:

o Pseudovirus Production: Lentiviral or vesicular stomatitis virus (VSV) particles are
pseudotyped to express the SARS-CoV-2 spike protein of a specific variant on their surface.
These particles also carry a reporter gene, such as luciferase.

o Antibody Dilution: AZD7442, or its individual components, are serially diluted in assay media
to create a range of concentrations.

¢ Incubation: The diluted antibodies are incubated with a fixed amount of the spike-
pseudotyped virus for approximately 30-60 minutes at 37°C.[8]

o Cell Infection: A suspension of host cells engineered to express the human ACE2 receptor
(e.g., HEK293T-hACE2 or HEK-Blue-ACE2/TMPRSS?2) is added to the antibody-virus
mixture.[8][9]

o Reporter Gene Measurement: After a set incubation period (e.g., 48-72 hours), the
expression of the reporter gene (e.g., luciferase activity) is measured. A reduction in the
reporter signal corresponds to the neutralization of the pseudovirus.

o Data Analysis: The data is used to calculate the 50% inhibitory concentration (IC50) or 50%
effective concentration (EC50), which is the antibody concentration required to inhibit viral
entry by 50%.

Authentic Virus Neutralization Assay (Plaque Reduction
Neutralization Test - PRNT)
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This assay uses the live, replication-competent SARS-CoV-2 virus and is considered the gold
standard for measuring neutralizing antibody titers.

Protocol:

e Cell Seeding: Confluent monolayers of susceptible cells (e.g., Vero E6) are prepared in
multi-well plates.

o Antibody Dilution: Serial dilutions of AZD7442 are prepared.

 Incubation: The antibody dilutions are mixed with a standardized amount of infectious SARS-
CoV-2 virus and incubated.

« Infection: The virus-antibody mixtures are added to the cell monolayers and allowed to
adsorb.

o Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-
solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent
cells, resulting in the formation of localized plaques.

o Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g.,
with crystal violet) to visualize the plaques.

o Data Analysis: The number of plagues is counted for each antibody concentration. The
plaque reduction neutralization titer (e.g., PRNT50) is determined as the reciprocal of the
highest antibody dilution that reduces the plaque count by 50% compared to the virus-only
control.
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In Vitro Neutralization Assay Workflow
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Figure 2: General workflow for in vitro neutralization assays.

Data Presentation: In Vitro Neutralizing Activity of

AZD7442
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The following table summarizes the neutralizing activity of AZD7442 and its components

against the original SARS-CoV-2 strain (USA-WA1/2020).

Compound/
Combinatio Assay Type Cell Line Target Virus EC50/IC50 Citation
n
Authentic
_ _ _ USA- 60.7 pM (9
Tixagevimab Virus Vero E6 [61[7]
o WA1/2020 ng/mL)
Neutralization
Authentic
o _ USA- 211.5 pM (32
Cilgavimab Virus Vero E6 [6]
o WA1/2020 ng/mL)
Neutralization
AZD7442 Authentic
o _ USA- 65.9 pM (10
(Combination  Virus Vero E6 [6]
o WA1/2020 ng/mL)
) Neutralization
RBD-ACE2
, _ o 0.32 nM (48
Tixagevimab Binding [61[7]
o ng/mL)
Inhibition
RBD-ACE2
. . o 0.53 nM (80
Cilgavimab Binding [6]
- ng/mL)
Inhibition
AZD7442 RBD-ACE2
o o 0.43 nM (65
(Combination  Binding [6]
- ng/mL)
) Inhibition

Note: The activity of AZD7442 varies against different SARS-CoV-2 variants. For instance, the

Omicron BA.1.1 variant showed a 176-fold reduction in susceptibility in a live virus assay.[6]

In Vivo Antiviral Activity Assessment

Animal models are crucial for evaluating the prophylactic and therapeutic efficacy of AZD7442

in a living organism.
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Non-Human Primate (NHP) Model

NHPs, such as rhesus or cynomolgus macaques, are used as their response to SARS-CoV-2
infection closely mirrors aspects of human disease.

Protocol:

e Animal Acclimatization: Animals are acclimatized to the facility and baseline health
parameters are recorded.

e Prophylaxis Study Design: A cohort of animals receives a single dose of AZD7442 (e.g., via
intramuscular injection) prior to viral exposure. A control group receives a placebo.

e Therapeutic Study Design: Animals are first infected with SARS-CoV-2. After a set period
(e.g., 12-24 hours), a cohort receives a therapeutic dose of AZD7442, while a control group
receives a placebo.

» Viral Challenge: Animals are challenged with a high titer of SARS-CoV-2 via intratracheal
and/or intranasal routes.

e Monitoring and Sample Collection: Animals are monitored daily for clinical signs of disease.
Regular samples, such as bronchoalveolar lavage (BAL) fluid and nasal swabs, are collected
to measure viral load (e.g., by RT-PCR).

o Endpoint Analysis: Key endpoints include viral clearance from the lungs and upper airways,
reduction in lung pathology, and prevention of clinical symptoms.[1]

Hamster Model

Syrian golden hamsters are another widely used model as they are susceptible to SARS-CoV-2
and develop respiratory disease.

Protocol:

o Study Design: Similar to the NHP model, hamsters are divided into prophylactic or
therapeutic treatment groups and corresponding placebo control groups.
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e Dosing and Challenge: AZD7442 or placebo is administered, followed by an intranasal
challenge with SARS-CoV-2.

» Endpoint Analysis: Efficacy is typically measured by a reduction in viral load in the lungs and
nasal turbinates and a decrease in weight loss, which is a key indicator of disease severity in

this model.[6]

Data Presentation: In Vivo Efficacy from Clinical Trials

The following table summarizes key efficacy data from major Phase 3 clinical trials of

AZD7442.
. Study . . I
Trial Name . Endpoint Efficacy Result Citation
Population
77% risk
Pre-exposure Reduction inrisk  reduction at
PROVENT Prophylaxis i f t ti i lysi [6][10]
rophylaxis in of symptomatic rimary analysis;
(NCT04625725) _ P .y ymp P Y Y
high-risk adults COVID-19 83% at 6-month
follow-up
Treatment of
o Reduction in risk _
non-hospitalized 50% risk
TACKLE ) ) of severe )
adults with mild- reduction vs. [3][6]
(NCT04723394) COVID-19 or
to-moderate placebo
death
COVID-19
STORM ) 33% relative risk
Prevention of ) )
CHASER (Post- Post-exposure ] reduction (did not
Prophvlaxi symptomatic Cori [11]
exposure rophylaxis meet primar
P _ Py COVID-19 p Y
Prophylaxis) endpoint)

Pharmacokinetic (PK) and Safety Assessment

Evaluating the absorption, distribution, metabolism, and excretion (ADME) of AZD7442 is

critical, especially given its extended half-life formulation.

Protocol:
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» Study Population: Phase 1 trials are conducted in healthy adult volunteers.[2]

e Dosing Regimens: Participants receive varying doses of AZD7442 via different routes (e.g.,
intramuscular or intravenous).[2]

o Sample Collection: Blood samples are collected at multiple time points over an extended
period (e.g., up to 361 days).[2]

¢ Bioanalysis: Serum concentrations of tixagevimab and cilgavimab are measured using
validated immunoassays.

o PK Parameter Calculation: Key PK parameters are calculated, including half-life (t%2),
maximum concentration (Cmax), and area under the curve (AUC).

o Safety Monitoring: Participants are monitored for adverse events, including infusion/injection
site reactions and hypersensitivity.[2]

ion: Key P Kineti

Parameter Value Population Citation
Mean Half-life (t%%) ~90 days Healthy Adults [2][12]
Projected Protection

) Up to 12 months Healthy Adults [1]
Duration
Nasal Mucosa ~1-2% of serum

) ) Healthy Adults [1]

Detection concentration
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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